molecular formula C77H130O20 B143915 Swinholide B CAS No. 132943-68-1

Swinholide B

Cat. No. B143915
M. Wt: 1375.8 g/mol
InChI Key: UBEMSBNKOSVIQI-LPJTZETHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Swinholide B is a natural product that is isolated from the marine sponge Theonella swinhoei. It belongs to a class of compounds known as macrolides and has been found to possess potent cytotoxic and antitumor activities. Swinholide B has gained significant attention from the scientific community due to its potential as a therapeutic agent for the treatment of cancer.

Mechanism Of Action

The exact mechanism of action of Swinholide B is not fully understood. However, it is believed to target several cellular pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Swinholide B has also been shown to inhibit the activity of Hsp90, a molecular chaperone that is overexpressed in many cancer cells.

Biochemical And Physiological Effects

Swinholide B has been found to induce several biochemical and physiological effects in cancer cells. It has been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. Swinholide B also disrupts the cytoskeleton of cancer cells, leading to cell death. Moreover, it has been found to inhibit the expression of several genes that are involved in cancer progression.

Advantages And Limitations For Lab Experiments

One advantage of using Swinholide B in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an attractive candidate for the development of novel cancer therapeutics. However, one limitation is its complex structure, which makes its synthesis challenging. Moreover, Swinholide B is a scarce natural product, which limits its availability for research purposes.

Future Directions

There are several future directions for the research on Swinholide B. One direction is the development of more efficient synthetic methods for its production. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Moreover, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets in cancer cells.

Scientific Research Applications

Swinholide B has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Swinholide B exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in tumor metastasis.

properties

CAS RN

132943-68-1

Product Name

Swinholide B

Molecular Formula

C77H130O20

Molecular Weight

1375.8 g/mol

IUPAC Name

(5E,7Z,27E,29Z)-3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34-pentamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione

InChI

InChI=1S/C77H130O20/c1-45-22-28-56(78)36-59-18-16-20-61(94-59)40-67(90-14)38-58(80)39-68(81)52(8)76(54(10)74(86)47(3)26-30-63-41-65(88-12)34-49(5)92-63)96-72(84)32-24-46(2)23-29-57(79)37-60-19-17-21-62(95-60)43-71(91-15)51(7)69(82)44-70(83)53(9)77(97-73(85)33-25-45)55(11)75(87)48(4)27-31-64-42-66(89-13)35-50(6)93-64/h16-19,22-25,32-33,47-71,74-83,86-87H,20-21,26-31,34-44H2,1-15H3/b32-24-,33-25-,45-22+,46-23+

InChI Key

UBEMSBNKOSVIQI-LPJTZETHSA-N

Isomeric SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(CC(CC3CC=CC(O3)CC(C/C=C(/C=C\C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(C/C=C(/C=C\C(=O)O2)\C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)\C)O)OC)O)O)C)O)OC

SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(CC(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)O)O)C)O)OC

Canonical SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(CC(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)O)O)C)O)OC

synonyms

16-Demethylswinholide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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